molecular formula C13H8ClFO B8351045 3-Fluorobiphenyl-4-carbonyl chloride

3-Fluorobiphenyl-4-carbonyl chloride

Cat. No.: B8351045
M. Wt: 234.65 g/mol
InChI Key: QQFURDCQEUDQHL-UHFFFAOYSA-N
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Description

3-Fluorobiphenyl-4-carbonyl chloride is a biphenyl derivative featuring a fluorine substituent at the 3-position and a reactive carbonyl chloride group at the 4-position of the biphenyl scaffold. This compound is structurally characterized by two interconnected aromatic rings, which confer distinct electronic and steric properties. The fluorine atom’s electronegativity and the carbonyl chloride’s reactivity make this molecule valuable in synthetic chemistry, particularly in the preparation of amides, esters, and other derivatives for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

2-fluoro-4-phenylbenzoyl chloride

InChI

InChI=1S/C13H8ClFO/c14-13(16)11-7-6-10(8-12(11)15)9-4-2-1-3-5-9/h1-8H

InChI Key

QQFURDCQEUDQHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-4-fluorobenzenesulfonyl chloride ()

  • Molecular Formula : C₆H₃Cl₂FO₂S
  • Molecular Weight : 229.06 g/mol
  • Functional Group : Sulfonyl chloride (–SO₂Cl)
  • Substituents: Chlorine (3-position), fluorine (4-position) on a monosubstituted benzene ring.
  • Key Differences :
    • Unlike this compound, this compound lacks a biphenyl backbone and instead features a sulfonyl chloride group. The sulfonyl group is more polar and less nucleophilic compared to carbonyl chloride, influencing its reactivity in substitution reactions .

2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride ()

  • Molecular Formula : C₁₁H₅ClF₃N₂O (inferred from structure)
  • Functional Group : Carbonyl chloride (–COCl) attached to a pyrazole ring.
  • Substituents : 4-Chlorophenyl, trifluoromethyl (–CF₃), and pyrazole heterocycle.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the biphenyl system in this compound .

Physicochemical and Reactivity Comparison

Parameter This compound (Inferred) 3-Chloro-4-fluorobenzenesulfonyl chloride 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Molecular Weight ~234.5 g/mol (estimated) 229.06 g/mol ~296.5 g/mol (estimated)
Functional Group Carbonyl chloride (–COCl) Sulfonyl chloride (–SO₂Cl) Carbonyl chloride (–COCl)
Aromatic System Biphenyl Monosubstituted benzene Pyrazole heterocycle + benzene
Electron-Withdrawing Groups Fluorine (–F) Chlorine (–Cl), fluorine (–F) Trifluoromethyl (–CF₃), chlorine (–Cl)
Reactivity High (nucleophilic acyl substitution) Moderate (sulfonation reactions) High (amide/ester formation; pyrazole stability)

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